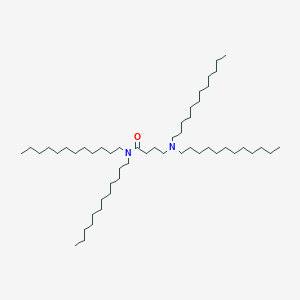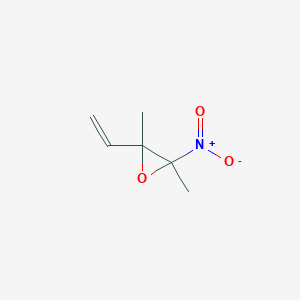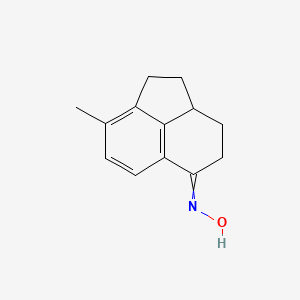![molecular formula C35H32F6N2O4 B14512199 N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] CAS No. 62578-23-8](/img/structure/B14512199.png)
N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] is a chemical compound that belongs to the class of bis-ureas. This compound is characterized by the presence of a heptane-1,7-diyl linker between two N-phenyl-4-(trifluoromethoxy)benzamide groups. The trifluoromethoxy group is known for its lipophilic properties, which can enhance the biological activity of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with heptane-1,7-diamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. For instance, one method involves reacting 0.2 g of 4-(trifluoromethoxy)phenyl isocyanate with 0.064 g of heptane-1,7-diamine to obtain the desired product with a yield of 76% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Applications De Recherche Scientifique
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] has several scientific research applications:
Industry: Its lipophilic properties make it useful in the design of materials with specific hydrophobic characteristics.
Mécanisme D'action
The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] involves its interaction with molecular targets such as soluble epoxide hydrolase. The compound forms additional hydrogen bonds in the active site of the enzyme, inhibiting its activity. This inhibition can modulate the metabolism of fatty acids, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]: This compound is similar in structure but contains a difluoromethoxy group instead of a trifluoromethoxy group.
N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)phenylurea]: Another similar compound with a urea linkage instead of a benzamide linkage.
Uniqueness
The presence of the trifluoromethoxy group in N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] enhances its lipophilicity and biological activity compared to similar compounds. This makes it a more potent inhibitor of soluble epoxide hydrolase and potentially more effective in therapeutic applications .
Propriétés
Numéro CAS |
62578-23-8 |
|---|---|
Formule moléculaire |
C35H32F6N2O4 |
Poids moléculaire |
658.6 g/mol |
Nom IUPAC |
N-phenyl-4-(trifluoromethoxy)-N-[7-(N-[4-(trifluoromethoxy)benzoyl]anilino)heptyl]benzamide |
InChI |
InChI=1S/C35H32F6N2O4/c36-34(37,38)46-30-20-16-26(17-21-30)32(44)42(28-12-6-4-7-13-28)24-10-2-1-3-11-25-43(29-14-8-5-9-15-29)33(45)27-18-22-31(23-19-27)47-35(39,40)41/h4-9,12-23H,1-3,10-11,24-25H2 |
Clé InChI |
SGLOZNXAASCKSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCCCCCCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)


![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

